molecular formula C5H5N3S B1528942 Pyrimidine-4-carbothioamide CAS No. 88891-74-1

Pyrimidine-4-carbothioamide

Cat. No.: B1528942
CAS No.: 88891-74-1
M. Wt: 139.18 g/mol
InChI Key: DNNQBKNGMFMEIX-UHFFFAOYSA-N
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Description

Pyrimidine-4-carbothioamide is a heterocyclic compound containing a pyrimidine ring substituted with a carbothioamide group at the fourth position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 2-cyanothioacetamide with appropriate aldehydes and amines under reflux conditions. This method typically involves a one-pot synthesis that includes Michael addition, imine-enamine tautomerization, and cyclization sequences . Another method involves the use of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives, which can then be converted to this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of metal-catalyzed reactions or solvent-free conditions to enhance yield and reduce production costs. For example, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various pyrimidine derivatives in a single step . Additionally, solvent-free reactions involving aryl amines and ethyl cyanoacetate are also utilized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyrimidine-4-carbothioamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pyrimidine-4-carbothioamide can be compared with other similar compounds, such as:

    Pyrimidine-2-thiol: Similar in structure but with a thiol group instead of a carbothioamide group.

    Pyrimidine-4-carboxamide: Contains a carboxamide group instead of a carbothioamide group.

    Pyrimidine-4-thione: Features a thione group at the fourth position.

Uniqueness: this compound is unique due to the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

pyrimidine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNQBKNGMFMEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724327
Record name Pyrimidine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88891-74-1
Record name Pyrimidine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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